molecular formula C29H26N2O B13711663 N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide

Cat. No.: B13711663
M. Wt: 418.5 g/mol
InChI Key: GLZNSLXQRGXAQP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group and a triphenylvinyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide typically involves the following steps:

    Formation of the Triphenylvinyl Intermediate: This step involves the reaction of triphenylmethane with a suitable halogenating agent to form the triphenylvinyl halide.

    Coupling with Benzamide: The triphenylvinyl halide is then coupled with 4-aminobenzamide under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylvinyl moiety may play a role in binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)benzamide: Lacks the triphenylvinyl group, making it less hydrophobic.

    4-(1,2,2-Triphenylvinyl)benzamide: Lacks the aminoethyl group, affecting its hydrogen bonding capability.

Uniqueness

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is unique due to the presence of both the aminoethyl and triphenylvinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N2O

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(1,2,2-triphenylethenyl)benzamide

InChI

InChI=1S/C29H26N2O/c30-20-21-31-29(32)26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21,30H2,(H,31,32)

InChI Key

GLZNSLXQRGXAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCCN)C4=CC=CC=C4

Origin of Product

United States

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